Culpin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Culpin involves a series of chemical reactions starting from benzene derivatives. One of the key synthetic routes includes the Birch reductive alkylation of aromatic tert-butyl esters, followed by chromium (VI)-mediated oxidation and radical cyclization . The cyclized products are then aromatized using Saegusa oxidation and treatment with bismuth trichloride . This method allows for the formation of five- and six-membered benzo-fused carbocycles, which are essential intermediates in the synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using fungal species such as Preussia . The fermentation broth is extracted, and the compound is purified through crystallization techniques. The yield of this compound from these processes can vary, but optimization of fermentation conditions can lead to higher yields .
Chemical Reactions Analysis
Types of Reactions
Culpin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, where functional groups are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various hydroquinone derivatives, quinones, and substituted aromatic compounds .
Scientific Research Applications
Culpin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role as a fungal metabolite and its potential biological activities.
Medicine: Investigated for its antimicrobial properties and potential use as an antibiotic.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Culpin involves its interaction with various molecular targets and pathways. As a hydroquinone derivative, this compound can undergo redox cycling, generating reactive oxygen species that can damage cellular components . This property is particularly useful in its antimicrobial activity, where it disrupts the cellular processes of microorganisms .
Comparison with Similar Compounds
Culpin is unique compared to other hydroquinone derivatives due to its specific structural features and biological activities. Similar compounds include:
Hydroquinone: A simple hydroquinone derivative with similar redox properties.
Quinones: Compounds formed from the oxidation of hydroquinones, with various biological activities.
Substituted Hydroquinones: Hydroquinone derivatives with different functional groups introduced into the aromatic ring.
Properties
IUPAC Name |
2-(3-methylbut-2-enyl)-5-(3-methylbut-3-en-1-ynyl)benzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-11(2)5-7-13-9-16(18)14(10-15(13)17)8-6-12(3)4/h6,9-10,17-18H,1,8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYWKFZKRYCUMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)C#CC(=C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154711 | |
Record name | Culpin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125213-21-0 | |
Record name | Culpin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125213210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Culpin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20154711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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